Cas no 1267461-58-4 (2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid)

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative with notable applications in pharmaceutical and organic synthesis. Its structural features, including the fluorophenyl group and dihydropyrimidine core, contribute to its utility as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the carboxylic acid moiety enhances its reactivity, enabling further functionalization for targeted compound design. This compound exhibits favorable stability under standard conditions, ensuring reliable handling in synthetic workflows. Its well-defined molecular structure makes it a valuable building block for research in drug discovery and heterocyclic chemistry.
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid structure
1267461-58-4 structure
Product Name:2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS No:1267461-58-4
MF:C11H7FN2O3
MW:234.183285951614
CID:1032492
PubChem ID:135741806
Update Time:2025-10-30

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
    • 2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid
    • AM805726
    • 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid
    • AKOS015938227
    • BS-41621
    • CS-0036526
    • SB58837
    • W10231
    • 2-(4-FLUOROPHENYL)-6-OXO-1H-PYRIMIDINE-4-CARBOXYLIC ACID
    • 1267461-58-4
    • DTXSID30681462
    • 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
    • MDL: MFCD15731688
    • Inchi: 1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
    • InChI Key: IJSQPQSKJVHBFO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=NC(C(=O)O)=CC(N1)=O

Computed Properties

  • Exact Mass: 234.04407025g/mol
  • Monoisotopic Mass: 234.04407025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 78.8Ų

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Pricemore >>

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Additional information on 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyrimidine-4-Carboxylic Acid: A Comprehensive Overview

2-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyrimidine-4-Carboxylic Acid, also known by its CAS number CAS No. 1267461-58-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.

The structure of 2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid comprises a pyrimidine ring system with a fluorophenyl substituent at the 2-position and a carboxylic acid group at the 4-position. The presence of the fluorine atom in the aromatic ring introduces unique electronic properties, which can influence the compound's reactivity and bioavailability.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have explored its ability to modulate various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases.

In terms of synthesis, several methods have been reported for the preparation of 2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. These methods often involve multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. The choice of synthetic route depends on the availability of starting materials and the desired yield and purity of the final product.

The biological evaluation of this compound has revealed promising results in preclinical models. For instance, studies have demonstrated its ability to inhibit key enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent.

Furthermore, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets. These studies have identified potential interactions that could be exploited for drug design purposes.

In conclusion, 2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid represents a valuable compound for further exploration in drug discovery research.

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